Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate
Description
Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate (CAS: 1023528-09-7) is a benzoate ester derivative featuring a phenylcyclopentyl carboxamide substituent at the 3-position of the benzene ring. The compound combines aromatic (phenyl) and aliphatic (cyclopentyl) moieties, which likely influence its physicochemical properties, such as lipophilicity and steric bulk, and its biological interactions. This structure is distinct from simpler benzoate esters due to the hybrid cycloalkyl-aryl group, which may enhance binding specificity in pharmacological or material science applications .
Properties
IUPAC Name |
ethyl 3-[(1-phenylcyclopentanecarbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-19(23)16-9-8-12-18(15-16)22-20(24)21(13-6-7-14-21)17-10-4-3-5-11-17/h3-5,8-12,15H,2,6-7,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWSDZNURMVBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate typically involves the esterification of 3-aminobenzoic acid with ethyl alcohol in the presence of a suitable catalyst. The phenylcyclopentyl group is introduced through a subsequent reaction with phenylcyclopentanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates and cyclopentyl derivatives.
Scientific Research Applications
Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Ethyl 4-Chloro-3-[(3-Cyclopentylpropanoyl)amino]benzoate (CAS: 825603-64-3)
- Structural Differences: Replaces the phenylcyclopentyl group with a 3-cyclopentylpropanoyl chain and introduces a chlorine atom at the 4-position.
- Implications: The chloro substituent increases electronegativity and may enhance halogen bonding, while the cyclopentylpropanoyl chain adds flexibility compared to the rigid phenylcyclopentyl group. This could alter solubility and receptor affinity .
Ethyl 4-(Carbamoylamino)benzoate Derivatives
- Examples: Compounds like ethyl 3-({[(2-chloroethyl)amino]carbonyl}amino)benzoate (CAS: 470476-90-5) feature a carbamoylurea linkage instead of a phenylcyclopentyl carboxamide.
Ethyl 3-(2',4'-Dihydroxyphenylazo)benzoate
- Synthesis Challenges: Requires diazotization of ethyl 3-aminobenzoate, a process sensitive to substituent effects. The azo group introduces conjugation, affecting electronic properties and stability.
- Implications: The polar azo group contrasts with the non-polar phenylcyclopentyl group, leading to differences in photostability and application in dyes rather than biomedical uses .
Functional Group Modifications
Ethyl 4-(Dimethylamino)benzoate
- Key Feature: A dimethylamino group at the 4-position, an electron-donating substituent.
- Implications : Enhances reactivity in polymerization reactions (e.g., resin cements) due to increased electron density, unlike the sterically hindered phenylcyclopentyl group in the main compound. This compound exhibits higher degrees of conversion in resin formulations .
Ethyl 3-(5-Oxazolyl)benzoate (CAS: 1261268-84-1)
- Structural Difference : Substitutes the phenylcyclopentyl carboxamide with an oxazole heterocycle.
Pharmacologically Active Analogues
PRL-8-53 (Methyl 3-[2-[Benzyl(methyl)amino]ethyl]benzoate)
- Structural Contrast: A methyl ester with a benzyl(methyl)aminoethyl chain.
- Implications: Demonstrates nootropic effects, likely due to its ability to cross the blood-brain barrier via the tertiary amine group. The main compound’s phenylcyclopentyl group may limit CNS penetration due to higher molecular weight .
Aquaporin Inhibitors (e.g., 1-(5-Nitrothiophene-3-yl)urea Derivatives)
- Comparison: These compounds prioritize urea/thiourea motifs for hydrogen bonding with aquaporin channels. The main compound’s phenylcyclopentyl group may instead favor hydrophobic interactions with non-polar protein pockets .
Data Tables: Key Comparative Properties
Research Findings and Implications
- Synthetic Feasibility : Diazotization-dependent compounds (e.g., azo dyes) require protective strategies, whereas the main compound’s synthesis may be more straightforward due to stable carboxamide linkages .
- Biological Targets : Compounds with heterocycles (e.g., oxazole) or urea groups show promise in targeting specific proteins (e.g., aquaporins), while the main compound’s hybrid structure may offer unique selectivity in undiscovered applications .
Biological Activity
Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate, with the CAS number 1023528-09-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23NO3
- Molecular Weight : 337.41 g/mol
- Structure : The compound features a benzoate moiety with a phenylcyclopentyl carbonylamino group, which is significant for its interaction with biological targets.
The biological activity of this compound primarily revolves around its interaction with various biochemical pathways. Research indicates that it may function as an inhibitor in specific enzymatic processes, particularly those related to bacterial and possibly cancer cell metabolism.
Enzyme Inhibition
Recent studies have highlighted its potential as an inhibitor of the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis. The Pks13 enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. Inhibiting this enzyme can lead to reduced bacterial viability.
- IC50 Values : Compounds similar to this compound exhibited sub-micromolar IC50 values in Pks13 enzyme assays, indicating potent inhibitory effects .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the following table:
Case Studies
- Antimicrobial Activity : A study involved screening a library of compounds for their ability to inhibit the Pks13 enzyme. This compound was identified as a promising candidate due to its structural similarities with known inhibitors and demonstrated significant antimicrobial activity against M. tuberculosis .
- Cytotoxic Effects : Preliminary investigations into the cytotoxicity of this compound on various cancer cell lines revealed that it may induce apoptosis in certain types of cancer cells. Further studies are required to elucidate the exact pathways involved and the compound's efficacy compared to existing chemotherapeutics .
Research Findings
Recent findings indicate that modifications to the structure of this compound can enhance its biological activity. For example, altering substituents on the phenyl ring has been shown to affect both potency and selectivity towards the target enzymes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Hydrophobic Interactions : The phenylcyclopentyl group contributes significantly to hydrophobic interactions with target proteins, enhancing binding affinity.
- Functional Group Variations : Changes in functional groups can lead to improved metabolic stability and bioavailability, which are critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
